S-(Allylthio)-L-cysteine

Cancer Biology Organosulfur Pharmacology Prostate Cancer

S-(Allylthio)-L-cysteine (SAMC) is the disulfide-linked garlic organosulfur compound critical for studies requiring CYP2E1 inhibition, LRP6/Wnt pathway targeting, or superior antiproliferative activity—actions not shared by its monosulfide analog SAC. With proven in vivo efficacy in APAP-induced liver injury (100-200 mg/kg), ALD (300 mg/kg), and pulmonary fibrosis models at 25-50 mg/kg (vs. NAC at 600 mg/kg), SAMC is the unequivocal choice for hepatoprotection, fibrosis, and aging research. Do not substitute; procure SAMC for target-specific outcomes.

Molecular Formula C6H11NO2S2
Molecular Weight 193.3 g/mol
CAS No. 2281-22-3
Cat. No. B1654410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(Allylthio)-L-cysteine
CAS2281-22-3
Molecular FormulaC6H11NO2S2
Molecular Weight193.3 g/mol
Structural Identifiers
SMILESC=CCSSCC(C(=O)O)N
InChIInChI=1S/C6H11NO2S2/c1-2-3-10-11-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)
InChIKeyWYQZZUUUOXNSCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-(Allylthio)-L-cysteine (SAMC) for Specialized Biomedical Research: Procurement Overview & Key Characteristics


S-(Allylthio)-L-cysteine (CAS 2281-22-3), also known as S-allylmercaptocysteine (SAMC), is a water-soluble, sulfur-containing amino acid derivative isolated from aged garlic extract (Allium sativum) [1]. It belongs to the class of cysteine and derivatives, distinguished by an allylthio group linked via a disulfide bond to the L-cysteine backbone [1]. This asymmetric disulfide structure imparts unique chemical and biological properties that distinguish SAMC from other garlic-derived organosulfur compounds like S-allylcysteine (SAC), allicin, and diallyl sulfides [2]. While structurally related, SAMC's distinct molecular architecture translates to a different pharmacological profile, including more potent antiproliferative activity and a distinct mechanism of action involving direct protein interactions [2]. This guide provides a comparative, evidence-based analysis to inform scientific and industrial procurement decisions.

Why S-(Allylthio)-L-cysteine (SAMC) Cannot Be Simply Replaced by S-Allylcysteine (SAC) or Other Garlic Thioallyls


Generic substitution of SAMC with its close analog S-allylcysteine (SAC) is not scientifically valid. While both compounds are water-soluble garlic derivatives with a thioallyl group, their structural and functional properties diverge critically. SAMC contains a disulfide bond (S-S) linking the allyl group to cysteine, whereas SAC has a monosulfide (S-C) linkage [1]. This single structural difference profoundly impacts their biological activity, with SAMC demonstrating significantly more potent antiproliferative effects in cancer cells and the unique ability to directly bind and modulate specific protein targets, such as the insulin receptor (INSR) and LRP6, which are not shared by SAC [2][3]. Furthermore, SAMC inhibits hepatic cytochrome P450 2E1 (CYP2E1) protein activity, a key detoxification enzyme, while SAC has been shown not to inhibit CYP2E1 expression [4]. Therefore, procuring SAMC is essential for research requiring its specific, often more potent, pharmacological actions and unique molecular targets. The quantitative evidence below further substantiates this lack of interchangeability.

S-(Allylthio)-L-cysteine (SAMC) Comparative Quantitative Evidence for Scientific Selection


SAMC vs. S-Allylcysteine (SAC): Enhanced Antiproliferative Efficacy in Human Prostate Cancer Cells

In a direct head-to-head study using LNCaP human prostate carcinoma cells, S-allylmercaptocysteine (SAMC) at a concentration of 50 mg/L significantly diminished cell growth. In contrast, the antiproliferative effect of S-allylcysteine (SAC) at the same concentration was 'not as pronounced', indicating a clear and quantitative difference in efficacy [1]. This differential effect was linked to the presence of a disulfide bond in SAMC, which is absent in SAC [1].

Cancer Biology Organosulfur Pharmacology Prostate Cancer

SAMC vs. S-Allylcysteine (SAC): Potent and Selective Inhibition of Hepatic CYP2E1 Enzyme

A comparative study on cytochrome P450 enzyme modulation revealed a key functional distinction. While a single dose of diallyl sulfide (DAS) and diallyl disulfide (DADS) decreased hepatic CYP2E1 protein levels by 45% and 25% respectively, dipropyl sulfide and S-allylcysteine (SAC) did not inhibit hepatic CYP2E1 protein expression [1]. In separate studies, SAMC has been shown to significantly suppress hepatic CYP2E1 activity, a mechanism directly linked to its hepatoprotective effects [2]. This demonstrates SAMC's unique ability to modulate this specific drug-metabolizing enzyme compared to its close analog SAC.

Drug Metabolism Hepatology Toxicology

SAMC vs. S-Allylcysteine (SAC): Greater Extension of Mean Lifespan in a C. elegans Model

In a study evaluating the effects of garlic-derived thioallyl compounds on C. elegans, both SAMC and SAC extended mean lifespan at concentrations of 10 and 100 μM. However, SAMC demonstrated a quantitatively greater extension. At 100 μM, SAMC treatment increased mean lifespan by 20.9% (P < 0.001), while SAC treatment at the same concentration increased it by 15.6% (P < 0.001) [1]. At 10 μM, SAMC extended lifespan by 19.7% (P < 0.001) compared to 17.0% (P < 0.001) for SAC [1].

Aging Research Geroprotection Antioxidant Biology

SAMC vs. N-Acetylcysteine (NAC): Superior In Vivo Efficacy in a Pulmonary Fibrosis Model at Equivalent Doses

In a mouse model of bleomycin-induced pulmonary fibrosis, S-allylmercaptocysteine (SAMC) was compared to N-acetylcysteine (NAC), a standard antioxidant and mucolytic. Mice were treated with SAMC at 25 and 50 mg/kg, while NAC was administered at a much higher dose of 600 mg/kg [1]. The study concluded that SAMC at the tested doses could significantly ameliorate the pathological structure of the lungs and decrease inflammatory cell infiltration, achieving these protective effects at doses up to 24-fold lower than the NAC comparator [1].

Pulmonary Fibrosis Respiratory Research In Vivo Pharmacology

S-(Allylthio)-L-cysteine (SAMC): Recommended Research & Industrial Application Scenarios


Investigating Disulfide-Mediated Antiproliferative Mechanisms in Oncology

Given the direct comparative evidence showing SAMC's superior antiproliferative effect over SAC in LNCaP cells, which is attributed to its disulfide moiety [1], SAMC is the compound of choice for studies aimed at elucidating the role of disulfide bonds in thioallyl-induced cancer cell growth inhibition. Its procurement is essential for any experiment designed to distinguish between mono- and disulfide-linked allyl groups in this context. Additionally, its demonstrated ability to directly target the LRP6/Wnt pathway in hepatocellular carcinoma cells [2] provides a specific molecular mechanism for further investigation.

Studying CYP2E1-Dependent Hepatotoxicity and Metabolic Pathways

For research focused on acetaminophen (APAP)-induced liver injury, alcoholic liver disease (ALD), or non-alcoholic fatty liver disease (NAFLD), SAMC is the preferred tool compound. Its unique ability to suppress CYP2E1 activity is a key differentiator from SAC, which does not inhibit this enzyme [3][4]. Researchers aiming to modulate CYP2E1 activity or investigate the hepatoprotective effects of garlic-derived compounds must use SAMC, as SAC is inert toward this specific target. The well-documented in vivo efficacy of SAMC in multiple liver injury models (e.g., APAP at 100-200 mg/kg, ALD at 300 mg/kg) provides a robust and reproducible experimental system [4][5].

Longevity and Geroprotection Studies in C. elegans and Beyond

In research aimed at extending healthspan or lifespan, SAMC provides a more potent experimental agent than SAC. The direct comparison in a C. elegans model demonstrates a clear, quantitative advantage, with SAMC extending mean lifespan by 20.9% at 100 μM compared to SAC's 15.6% increase [6]. This greater effect size can improve signal-to-noise in aging studies and may translate to a more pronounced effect in higher organisms. Procuring SAMC over SAC is justified for any study where maximizing lifespan extension is a primary outcome.

Development of Potent Anti-Fibrotic and Anti-Inflammatory Therapies

For pulmonary fibrosis and other fibrotic disease research, SAMC offers a potent and dose-efficient alternative to standard antioxidants like N-acetylcysteine (NAC). The evidence shows that SAMC achieves significant therapeutic effects in a bleomycin-induced pulmonary fibrosis model at doses (25-50 mg/kg) that are an order of magnitude lower than those required for NAC (600 mg/kg) [7]. This makes SAMC a valuable compound for studies focused on TGF-β1/Smad pathway modulation, Nrf2 activation, and the development of novel, high-potency anti-fibrotic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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